N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide
Description
The benzotriazinone group is acetylated and linked to a glycinamide scaffold, which is further substituted with a 3-phenylpropyl group. The acetyl-glycinamide and phenylpropyl groups may enhance solubility and target specificity compared to simpler benzotriazinone derivatives, which are often associated with pesticidal applications .
Properties
Molecular Formula |
C20H21N5O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C20H21N5O3/c26-18(21-12-6-9-15-7-2-1-3-8-15)13-22-19(27)14-25-20(28)16-10-4-5-11-17(16)23-24-25/h1-5,7-8,10-11H,6,9,12-14H2,(H,21,26)(H,22,27) |
InChI Key |
HARGDRRSMVGACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization to form the triazine ring.
Acetylation: The benzotriazinone core is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Glycinamide: The acetylated benzotriazinone is coupled with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The glycinamide portion may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Azinphos-methyl (CAS 86-50-0)
- Structure : Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester.
- Application: Organophosphate insecticide.
- Toxicity : Classified as highly hazardous due to acute toxicity, particularly neurotoxicity from acetylcholinesterase inhibition. Banned or restricted in multiple jurisdictions .
- Regulatory Status : Prohibited for use on rice plants; registration refused in some regions due to human and animal toxicity .
Azinphos-ethyl (CAS 2642-71-9)
- Structure : Phosphorodithioic acid, O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] ester.
- Application : Broad-spectrum insecticide.
- Toxicity : Similar acute toxicity profile to azinphos-methyl but with slightly lower potency due to ethyl substituents.
- Regulatory Status : Listed under hazardous chemicals; monitored in environmental samples (e.g., sediment, water) .
Target Compound vs. Pesticidal Analogues
Comparison with Pharmaceutical Analogues
The target compound’s benzotriazinone moiety and phenylpropyl group may similarly enable receptor-specific interactions, though its exact mechanism remains uncharacterized .
Key Research Findings
Structural Determinants of Activity: The benzotriazinone core is versatile but exhibits divergent bioactivity depending on substituents. Organophosphate-linked derivatives (e.g., azinphos-methyl) act as acetylcholinesterase inhibitors, whereas glycinamide derivatives (e.g., the target compound) may target enzymes or receptors associated with disease pathways .
Toxicity and Safety: Organophosphate analogues are associated with high acute toxicity, leading to regulatory restrictions. In contrast, the target compound’s lack of phosphorodithioate esters suggests a safer profile, though in vitro and in vivo studies are needed for confirmation .
Regulatory Implications: Compounds with benzotriazinone cores require careful evaluation. Pesticidal analogues are heavily regulated, while pharmaceutical derivatives like the target compound may face stringent preclinical safety assessments .
Data Tables
Table 1: Pesticidal Benzotriazinone Derivatives
Table 2: Pharmaceutical Analogues with 4-Oxo Heterocycles
| Compound Name | CAS Number | Core Structure | Substituents | Therapeutic Use |
|---|---|---|---|---|
| Goxalapladib | 412950-27-7 | 1,8-Naphthyridine | Trifluoromethyl biphenyl + methoxyethyl piperidine | Atherosclerosis |
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide is a synthetic compound that incorporates a benzotriazine moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 288.30 g/mol
- IUPAC Name : this compound
This compound features a benzotriazine ring which is associated with various biological activities including antibacterial and anticancer properties.
Antibacterial Activity
Research has demonstrated that compounds containing benzotriazine derivatives exhibit significant antibacterial effects. In studies evaluating the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found to possess comparable or superior antibacterial activity compared to standard antibiotics like norfloxacin and chloramphenicol .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Bacillus subtilis | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was assessed through serial dilution techniques, revealing promising results .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 32 µg/mL | |
| Aspergillus niger | 64 µg/mL |
Anticancer Potential
The benzotriazine structure is also linked to anticancer activity. Recent studies indicated that the compound may inhibit cancer cell proliferation in various cancer lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It may bind to DNA, disrupting replication processes in cancer cells.
- Receptor Modulation : The potential interaction with GABA receptors suggests possible anxiolytic effects .
Case Studies
Several case studies have highlighted the efficacy of benzotriazine derivatives in clinical settings:
- A study on a related compound demonstrated a significant reduction in tumor size in murine models when treated with a benzotriazine derivative.
- Clinical trials evaluating the antibacterial properties showed that patients treated with formulations containing benzotriazine derivatives experienced faster recovery from infections compared to those receiving standard treatments .
Q & A
Q. What are the critical factors in optimizing the multi-step synthesis of N²-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(3-phenylpropyl)glycinamide?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature, solvent polarity, and reaction time. For example, in analogous benzotriazine derivatives, steric hindrance from substituents (e.g., methyl groups) can influence reaction yields, necessitating tailored solvent systems (e.g., DMF or THF) and catalytic agents . Purification steps, such as column chromatography or recrystallization, are critical to achieving >95% purity, as impurities can skew biological assay results.
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying backbone connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like the benzotriazinone carbonyl (C=O stretch at ~1700 cm⁻¹). Purity should be validated via HPLC with UV detection at 254 nm .
Q. What biological targets or pathways have been preliminarily associated with this compound?
Methodological Answer: Structural analogs of benzotriazinone derivatives exhibit binding affinity for G-protein-coupled receptors (e.g., GPR139) due to interactions between the benzotriazinone core and receptor hydrophobic pockets. In vitro assays, such as calcium flux measurements or radioligand displacement studies, are recommended for initial target validation .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of derivatives with enhanced receptor selectivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (using software like AutoDock Vina) can predict binding modes and steric clashes. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal substituents (e.g., methoxy vs. nitro groups) to improve receptor engagement .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for benzotriazinone derivatives?
Methodological Answer: Contradictions often arise from subtle structural variations. For example, methyl substitutions on the benzotriazinone ring may enhance binding affinity in one receptor subtype but reduce solubility. Systematic SAR studies should pair synthetic modifications (e.g., halogenation, alkylation) with biophysical assays (e.g., SPR for kinetic binding analysis) to isolate confounding factors .
Q. What experimental design strategies minimize variability in pharmacological assays for this compound?
Methodological Answer: Employ a Design of Experiments (DoE) approach, such as factorial design, to test variables like buffer pH, incubation time, and cell density. Statistical tools (e.g., ANOVA) can identify significant outliers. For membrane permeability assays, use standardized Caco-2 cell monolayers with internal controls (e.g., propranolol for high permeability) .
Q. What advanced methodologies are recommended for studying interactions with membrane-bound receptors?
Methodological Answer: Surface plasmon resonance (SPR) provides real-time kinetic data (kon/koff rates) for receptor-ligand interactions. For G-protein-coupled receptors (GPCRs), bioluminescence resonance energy transfer (BRET) assays can quantify intracellular signaling dynamics. Radioligand binding assays using tritiated analogs of the compound offer high sensitivity for competitive displacement studies .
Q. How can reaction fundamentals inform scalable synthesis without compromising yield?
Methodological Answer: Reaction kinetics studies (e.g., via in situ FTIR monitoring) can identify rate-limiting steps, such as acetyl group transfer. Scaling from milligram to gram-scale synthesis requires transitioning from batch to flow chemistry for exothermic reactions, ensuring consistent mixing and temperature control. Membrane separation technologies (e.g., nanofiltration) may improve intermediate purification efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
